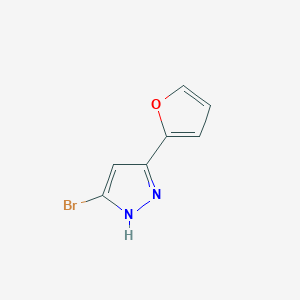

5-Bromo-3-(furan-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

5-bromo-3-(furan-2-yl)-1H-pyrazole |

InChI |

InChI=1S/C7H5BrN2O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H,9,10) |

InChI Key |

LZXITIGEJMJFNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Targeted Therapeutics: The Discovery and Synthesis of Furan-Pyrazole Hybrids as Dual-Action Kinase Inhibitors

Topic: Discovery of Novel Pyrazole Compounds Containing a Furan Moiety Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Rationale

The integration of a furan moiety into a pyrazole scaffold represents a high-value strategy in modern medicinal chemistry, particularly for oncology and antimicrobial research. While the pyrazole ring is a privileged structure found in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) due to its ability to mimic the purine ring of ATP in kinase pockets, the furan ring adds unique electronic properties. It serves as a hydrogen bond acceptor and a bioisostere for phenyl rings, often improving solubility and metabolic profiles compared to more lipophilic analogs.

This guide details the rational design, robust synthesis, and biological validation of 3-(furan-2-yl)-1H-pyrazole derivatives . We focus specifically on their application as EGFR (Epidermal Growth Factor Receptor) inhibitors , a validated target for non-small cell lung cancer (NSCLC).

Chemical Synthesis Strategy: The "Chalcone-Cyclization" Protocol

To ensure reproducibility and scalability, we utilize a two-step convergent synthesis. This pathway avoids the use of unstable intermediates and allows for late-stage diversification of the aryl groups, which is critical for Structure-Activity Relationship (SAR) studies.

Mechanism of Action (Synthesis)

-

Claisen-Schmidt Condensation: An acetyl-furan reacts with an aryl aldehyde to form an

-unsaturated ketone (chalcone). This creates the necessary carbon backbone. -

Michael Addition-Cyclocondensation: A hydrazine derivative attacks the

-carbon of the chalcone, followed by intramolecular cyclization and dehydration to aromatize the pyrazole ring.

DOT Diagram: Synthetic Pathway

Figure 1: Two-step synthetic pathway for generating 3,5-disubstituted pyrazole-furan hybrids.

Detailed Experimental Protocol

Step 1: Synthesis of the Furan-Chalcone Intermediate

-

Reagents: 2-Acetylfuran (10 mmol), Substituted Benzaldehyde (10 mmol), 40% NaOH (aq), Ethanol (95%).

-

Procedure:

-

Dissolve 2-acetylfuran and the substituted benzaldehyde in 20 mL of ethanol in a round-bottom flask.

-

Place the flask in an ice bath (

C) and add 5 mL of 40% NaOH dropwise with vigorous stirring. -

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation: The reaction mixture should precipitate a solid. Pour into ice-cold water and acidify slightly with dilute HCl to neutralize the base.

-

Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Yield Expectation: 75–90%.

-

Step 2: Cyclization to Pyrazole

-

Reagents: Chalcone (from Step 1, 5 mmol), Hydrazine Hydrate (or Phenylhydrazine for N-substituted derivs) (10 mmol), Glacial Acetic Acid (Catalytic), Ethanol (20 mL).

-

Procedure:

-

Dissolve the chalcone in ethanol.

-

Add hydrazine hydrate (excess is used to drive the equilibrium).[1]

-

Add 3-4 drops of glacial acetic acid.

-

Reflux at

C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -

Self-Validation: Disappearance of the chalcone spot and appearance of a fluorescent spot under UV.

-

Concentrate the solvent, cool, and collect the precipitate.

-

Medicinal Chemistry & SAR Analysis

To optimize these compounds for kinase inhibition (specifically EGFR), specific structural modifications are required. The SAR logic follows the "Pharmacophore Hybridization" approach.

Structural Logic Table

| Structural Region | Modification | Rationale (Causality) |

| Furan Ring | Position 3 or 5 of Pyrazole | Acts as a H-bond acceptor for the kinase hinge region (e.g., Met793 in EGFR). |

| Pyrazole Core | N1-Substitution | Introduction of a phenyl group here increases lipophilicity and van der Waals contact with the hydrophobic pocket. |

| Aryl Substituents | 4-Fluoro / 4-Chloro | Critical: Halogens at the para position of the phenyl ring prevent metabolic oxidation and enhance potency via halogen bonding. |

| Linker | Direct C-C bond | Rigidifies the structure, reducing entropic penalty upon binding to the active site. |

DOT Diagram: Mechanism of EGFR Inhibition

Figure 2: Predicted binding mode of Furan-Pyrazole hybrids within the EGFR ATP-binding pocket.

Biological Evaluation Protocols

A. In Vitro EGFR Kinase Assay

This assay validates the molecular target engagement.

-

System: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo Kinase Assay.

-

Protocol:

-

Incubate recombinant EGFR enzyme (0.2 ng/µL) with the test compound (0.1 nM – 10 µM) in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Add ATP (10 µM) and Poly(Glu,Tyr) substrate.

-

Incubate for 60 min at room temperature.

-

Readout: Measure fluorescence/luminescence. Calculate IC50 using non-linear regression.

-

B. Cell Viability Assay (MTT)

This validates cellular permeability and efficacy.

-

Cell Lines: A549 (Lung Cancer, EGFR wild-type) and MCF-7 (Breast Cancer).[2]

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. -

Treat with compounds for 48 hours.

-

Add MTT reagent (5 mg/mL); incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Readout: Absorbance at 570 nm.

-

References

-

Vertex AI Search. (2026). Synthesis and biological activity of novel pyrazole compounds containing furan moiety. 3[4]

-

National Institutes of Health (NIH). (2012). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. 5

-

Radhabai Kale Mahila Mahavidyalaya. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines. 6[4]

-

Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. 2[4][7][8][9]

-

MDPI. (2023).[4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. 10

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rkmmanr.org [rkmmanr.org]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 10. mdpi.com [mdpi.com]

Foreword: The Strategic Imperative for Screening 5-Bromo-3-(furan-2-yl)-1H-pyrazole

An In-Depth Technical Guide to the Initial Biological Screening of 5-Bromo-3-(furan-2-yl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The subject of this guide, this compound, is a molecule of significant interest. The incorporation of a furan ring can modulate biological activity, while the bromine atom at the 5-position serves as a versatile synthetic handle for future lead optimization via cross-coupling reactions, allowing for the systematic exploration of chemical space.[7]

This document provides a comprehensive, field-proven framework for conducting the initial biological screening of this compound. It is designed not as a rigid set of instructions, but as a strategic guide that emphasizes the causal logic behind experimental choices. Our objective is to efficiently and robustly interrogate the compound's primary biological potential, establish a preliminary safety profile, and generate the critical data necessary to make informed " go/no-go " decisions for further drug development.

Part 1: A Tiered Approach to Primary Biological Screening

A successful initial screening campaign must be both broad and efficient. We will employ a tiered, parallel screening workflow to maximize data acquisition while conserving resources. This approach allows for the simultaneous investigation of the most probable therapeutic applications for a pyrazole-based compound.

The overall logic of this initial screening cascade is visualized below.

Figure 2: Workflow for the broth microdilution MIC assay.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the microbial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add this inoculum to each well of the plate containing the compound dilutions.

-

Controls: Include a positive control (microbes with no compound) to confirm growth and a negative control (broth only) to confirm sterility. Also, run a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a comparator.

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 4: Anti-inflammatory Activity Screening

Rationale: Many clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) are pyrazole derivatives, such as celecoxib and phenylbutazone. [1][3]Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. [8][9]A preliminary screen for anti-inflammatory potential is therefore highly warranted.

Experimental Approach 1: COX-1/COX-2 Inhibition Assay

This is a direct, mechanistic screen to determine if the compound inhibits the key enzymes in prostaglandin synthesis. Commercially available colorimetric COX inhibitor screening kits are a reliable and efficient method for this initial assessment. [8][10]This assay measures the peroxidase activity of COX, where the oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) produces a colored product that can be measured spectrophotometrically. Inhibition of this process by the test compound indicates COX inhibition.

Experimental Approach 2: Nitric Oxide (NO) Inhibition in Macrophages

This is a cell-based assay that provides a more physiologically relevant measure of anti-inflammatory activity. Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO), a key pro-inflammatory mediator, when stimulated with lipopolysaccharide (LPS). [11]The ability of the test compound to inhibit this NO production is a strong indicator of anti-inflammatory potential. NO concentration in the cell culture supernatant can be easily measured using the Griess reagent. [11]

Detailed Protocol: Nitric Oxide Inhibition Assay

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.

-

Add 50 µL of NED solution (N-(1-Naphthyl)ethylenediamine dihydrochloride, Griess Reagent B) and incubate for another 10 minutes in the dark.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

Part 5: Data Interpretation and Next Steps

The initial screening phase will generate a significant amount of data that must be synthesized to guide the next phase of research.

Summary of Primary Screening Data

| Assay | Key Metric | Interpretation of a "Hit" |

| Anticancer Screening | IC50 (µM) | Low micromolar or sub-micromolar activity against one or more cancer cell lines. |

| Selectivity Index (SI) | IC50 (Normal Cells) / IC50 (Cancer Cells) | An SI > 10 is highly desirable, indicating cancer cell-specific toxicity. |

| Antimicrobial Screening | MIC (µg/mL) | MIC values ≤ 32-64 µg/mL are considered moderately active and warrant further investigation. [2] |

| Anti-inflammatory | IC50 (µM) | Low micromolar inhibition of COX enzymes or NO production. |

A "hit" is defined as a compound that shows consistent and potent activity in a primary assay. For this compound, if potent activity (e.g., IC50 or MIC in the low micromolar range) is observed in any of the Tier 1 screens, the compound should be advanced to Tier 2 for more detailed selectivity and mechanism-of-action studies. The true value of this initial screen lies in its ability to efficiently identify the most promising therapeutic avenue to pursue for this novel chemical entity.

References

-

Current status of pyrazole and its biological activities. PMC. Available at: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. PMC. Available at: [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. Available at: [Link]

-

Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

(PDF) Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. ResearchGate. Available at: [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available at: [Link]

-

In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

The Important Role of in Vitro Screening Related Services in Drug. Labinsights. Available at: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

-

Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. PubMed. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Semantic Scholar. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. Available at: [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. DovePress. Available at: [Link]

-

Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. SciSpace. Available at: [Link]

-

Pyrazole, Synthesis and Biological Activity. SlideShare. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available at: [Link]

-

(PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Preliminary Toxicity Assessment of 5-Bromo-3-(furan-2-yl)-1H-pyrazole: An In-depth Technical Guide

Introduction: Navigating the Toxicological Landscape of a Novel Heterocycle

The emergence of novel heterocyclic compounds such as 5-Bromo-3-(furan-2-yl)-1H-pyrazole in drug discovery pipelines necessitates a robust and early assessment of their toxicological profile. This molecule, possessing both a pyrazole and a furan moiety, presents a unique set of potential bioactivities and, consequently, a complex toxicological landscape that warrants careful investigation. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, but some derivatives have been linked to unexpected acute toxicity, including the inhibition of mitochondrial respiration.[1] Concurrently, the furan ring is a known structural alert for toxicity, with its metabolic activation often leading to hepatotoxicity and carcinogenicity.[2][3]

This in-depth technical guide provides a comprehensive framework for the preliminary toxicity assessment of this compound. Moving beyond a mere checklist of assays, this document elucidates the scientific rationale behind a tiered and integrated testing strategy. We will delve into the practical execution of key in vitro assays to assess cytotoxicity and genotoxicity, and lay the groundwork for informed decision-making regarding subsequent in vivo studies. The overarching goal is to empower researchers, scientists, and drug development professionals to de-risk this promising scaffold early in the development process, thereby conserving resources and focusing efforts on candidates with the most favorable safety profiles.

A Tiered Approach to Preliminary Toxicity Assessment

A logical, tiered approach is paramount to efficiently and ethically assess the toxicity of a novel chemical entity. This strategy commences with fundamental cytotoxicity screening, progresses to an evaluation of genotoxic potential, and culminates in a recommendation for preliminary in vivo studies, should the in vitro data be favorable.

Caption: A tiered workflow for the preliminary toxicity assessment of this compound.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxic potential of any new compound is to determine its effect on cell viability.[4] This provides a baseline understanding of the concentrations at which the compound elicits a toxic response in a cellular context.

The MTT Assay: A Robust Indicator of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indirect measure of cell viability.[5]

Causality Behind Experimental Choice: The selection of the MTT assay is predicated on its simplicity, high-throughput compatibility, and its ability to provide a quantitative measure of cytotoxicity (the IC50 value). This assay is an excellent starting point for understanding the dose-dependent effects of this compound on cellular function.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture relevant cell lines (e.g., HepG2 for liver toxicity screening, and a non-hepatic cell line like HEK293 for general cytotoxicity) in appropriate media and conditions.[6]

-

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Treat the cells with varying concentrations of the compound and incubate for 24 to 48 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[7]

-

Data Presentation: Summarizing Cytotoxicity Data

| Cell Line | Incubation Time (hours) | IC50 (µM) of this compound | Positive Control IC50 (µM) |

| HepG2 | 24 | [Insert Data] | [Insert Data] |

| HepG2 | 48 | [Insert Data] | [Insert Data] |

| HEK293 | 24 | [Insert Data] | [Insert Data] |

| HEK293 | 48 | [Insert Data] | [Insert Data] |

Tier 2: In Vitro Genotoxicity Assessment

Genotoxicity assessment is critical to identify compounds that can cause DNA or chromosomal damage, a key event in carcinogenesis.

The Ames Test: Screening for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method to evaluate the mutagenic potential of a chemical substance.[8][9] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[10] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[9][11]

Causality Behind Experimental Choice: The Ames test is a rapid and robust initial screen for mutagenicity.[9][11] Importantly, the inclusion of a mammalian liver extract (S9 fraction) allows for the detection of metabolites that may be mutagenic, which is particularly relevant for a furan-containing compound.[9][11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation:

-

Inoculate fresh colonies of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA102) and incubate overnight.[9]

-

-

Metabolic Activation:

-

Prepare the S9 mix from the liver homogenate of induced rodents.

-

-

Treatment:

-

In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activated condition).

-

-

Plating:

-

Add molten top agar to the test tube, mix, and pour onto minimal glucose agar plates.[10]

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.[10]

-

-

Scoring:

-

Count the number of revertant colonies on each plate.

-

-

Data Analysis:

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

-

In Vitro Micronucleus Assay: Detecting Chromosomal Damage

The in vitro micronucleus assay is a well-established method for evaluating both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) potential of a test substance.[12][13][14] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[15]

Causality Behind Experimental Choice: This assay complements the Ames test by detecting chromosomal damage in mammalian cells, providing a more comprehensive assessment of genotoxicity. The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have undergone one cell division, which is a prerequisite for micronucleus formation.[12][13]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture:

-

Compound Exposure:

-

Cytokinesis Block:

-

Cell Harvesting and Staining:

-

Harvest the cells, prepare slides, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

-

Microscopic Analysis:

-

Data Analysis:

-

A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[16]

-

Caption: Integrated in vitro approach to assess the genotoxic potential of the compound.

Tier 3: Considerations for Preliminary In Vivo Studies

Should the in vitro cytotoxicity and genotoxicity profiles of this compound be deemed acceptable, the next logical step is a preliminary in vivo toxicity study.

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance. It uses a minimal number of animals to assign the compound to a toxicity class.

Causality Behind Experimental Choice: This study provides crucial information on the potential for acute toxicity following a single oral dose, helps in identifying the target organs of toxicity, and informs the dose selection for subsequent repeat-dose toxicity studies.[17] The choice of an oral route is often relevant for many drug development programs.

Experimental Design Overview

-

Species: Typically, a single rodent species (e.g., rats or mice) is used.[18]

-

Dosing: A stepwise procedure with a starting dose based on in vitro data and in silico predictions. Usually, three animals of a single sex are used per step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[19]

-

Pathology: A gross necropsy is performed on all animals at the end of the study. Histopathological examination of major organs is also conducted to identify any treatment-related changes.[18]

Data Presentation: Key Parameters in an Acute Oral Toxicity Study

| Parameter | Observation |

| Mortality | Number of deaths per dose group |

| Clinical Signs | Type, severity, onset, and duration of toxic signs |

| Body Weight | Weekly measurements and overall change |

| Gross Necropsy | Macroscopic findings in organs and tissues |

| Histopathology | Microscopic findings in key organs (e.g., liver, kidney, spleen) |

Conclusion: A Pathway to Informed Drug Development

The preliminary toxicity assessment of this compound, as outlined in this guide, provides a scientifically rigorous and resource-conscious pathway to understanding its safety profile. By systematically evaluating its cytotoxic and genotoxic potential in vitro before proceeding to in vivo studies, drug development teams can make informed decisions, prioritize candidates with a higher likelihood of success, and ultimately contribute to the development of safer and more effective medicines. The insights gained from this tiered approach are fundamental to navigating the complex regulatory landscape and advancing promising new chemical entities toward clinical evaluation.

References

-

Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link].

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available at: [Link].

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link].

-

An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE. Available at: [Link].

-

Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link].

-

The Ames Test. Available at: [Link].

-

The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. Available at: [Link].

-

1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link].

-

Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link].

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. Available at: [Link].

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available at: [Link].

-

In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link].

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link].

-

Hazards of furans and alkylfurans in food to consumers' health. Vinmec. Available at: [Link].

-

In Vitro Micronucleus Assay in Binucleated CHO-K1 Cells. ResearchGate. Available at: [Link].

-

Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. NIH. Available at: [Link].

-

Formation of Toxic Furans during Combustion. Advanced Light Source. Available at: [Link].

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link].

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link].

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link].

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link].

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link].

-

in vivo general toxicology studies. YouTube. Available at: [Link].

-

PRE CLINICAL TOXICOLOGICAL STUDIES. SlideShare. Available at: [Link].

-

Toxicology Studies. Pacific BioLabs. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 3. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kosheeka.com [kosheeka.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archive.epa.gov [archive.epa.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 16. criver.com [criver.com]

- 17. jpsbr.org [jpsbr.org]

- 18. youtube.com [youtube.com]

- 19. pacificbiolabs.com [pacificbiolabs.com]

An In-depth Technical Guide to the Solubility and Stability Studies of 5-Bromo-3-(furan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel heterocyclic compound, 5-Bromo-3-(furan-2-yl)-1H-pyrazole. The strategic importance of these physicochemical properties in the drug discovery and development cascade cannot be overstated, as they are critical determinants of a compound's bioavailability, manufacturability, and overall therapeutic potential. This document is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize this promising molecule. The methodologies outlined herein are grounded in international regulatory guidelines and established scientific principles, ensuring the generation of robust and reliable data suitable for regulatory submissions and informed decision-making in preclinical development.

Introduction: The Pivotal Role of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with a significant percentage of failures attributable to suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to erratic absorption and insufficient bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a drug product. Therefore, a comprehensive understanding of these characteristics at an early stage is not merely a regulatory requirement but a critical component of a successful drug development program.

This compound is a novel heterocyclic compound featuring a pyrazole core linked to a furan ring, with a bromine substituent. The pyrazole moiety is a common scaffold in many approved drugs, often contributing to target binding and favorable pharmacokinetic profiles. However, the presence of the furan ring introduces a potential liability, as furans can be susceptible to oxidative and acid-catalyzed degradation.[1][2] The bromine atom will influence the molecule's lipophilicity and may impact its metabolic stability.

This guide will provide a detailed roadmap for assessing the solubility and stability of this compound, enabling a thorough risk assessment and guiding further development efforts.

Foundational Physicochemical Properties: The Starting Point

Prior to embarking on extensive solubility and stability studies, it is essential to determine the fundamental physicochemical properties of this compound. While no experimental data for this specific molecule is readily available in public databases, computational tools can provide valuable initial estimates. It is, however, imperative that these predicted values are confirmed experimentally at the earliest opportunity.

Table 1: Predicted Physicochemical Properties of this compound and its Parent Scaffolds

| Property | This compound (Predicted) | 3-(furan-2-yl)-1H-pyrazole[1] | 5-bromo-1H-pyrazole (Predicted) |

| Molecular Formula | C₇H₅BrN₂O | C₇H₆N₂O | C₃H₃BrN₂ |

| Molecular Weight | 213.03 g/mol | 134.14 g/mol | 146.97 g/mol |

| Predicted logP | ~2.0 - 2.5 | ~1.1 | ~1.0 |

| Predicted pKa (acidic) | ~8.0 - 9.0 (pyrazole N-H) | ~9.0 - 10.0 (pyrazole N-H) | ~8.5 - 9.5 (pyrazole N-H) |

| Predicted pKa (basic) | ~1.0 - 2.0 (pyrazole N) | ~1.5 - 2.5 (pyrazole N) | ~0.5 - 1.5 (pyrazole N) |

Note: Predicted values are generated using computational algorithms (e.g., SwissADME, ChemDraw) and should be experimentally verified.

The predicted lipophilicity (logP) suggests that the compound may have moderate aqueous solubility. The pyrazole ring contains both a weakly acidic proton and a weakly basic nitrogen, indicating that the solubility will likely be pH-dependent.

Solubility Determination: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility is crucial for predicting its in vivo absorption and for developing appropriate formulations. Both kinetic and thermodynamic solubility should be assessed.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method provides an early indication of potential solubility limitations.[3][4]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate.

-

Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility in a saturated solution. This is a more time- and resource-intensive measurement but provides the most accurate and relevant data for biopharmaceutical classification and formulation development.[3][5]

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to cover the physiological pH range.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the solubility in µg/mL or µM at each pH.

Stability Studies: Unveiling the Compound's Liabilities

Stability testing is essential to identify potential degradation pathways and to establish the intrinsic stability of the molecule. These studies are mandated by regulatory agencies such as the ICH, FDA, and EMA.[1][6][7]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of the compound under more severe conditions than those used for long-term stability testing.[8] The goal is to generate degradation products and to develop a stability-indicating analytical method. A degradation of 5-20% is generally considered optimal for this purpose.[1]

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24, 48, and 72 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24, 48, and 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Expose the solid compound and a solution to 80 °C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][9] A dark control should be run in parallel.

-

-

Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 2: Summary of Solubility Data for this compound

| Solubility Type | Conditions | Solubility (µg/mL) |

| Kinetic | PBS, pH 7.4, 25 °C | [Insert experimental value] |

| Thermodynamic | pH 2.0, 37 °C | [Insert experimental value] |

| pH 4.5, 37 °C | [Insert experimental value] | |

| pH 6.8, 37 °C | [Insert experimental value] | |

| pH 7.4, 37 °C | [Insert experimental value] |

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Number of Degradants |

| 0.1 M HCl, 60 °C | 72 h | [Insert value] | [Insert value] | [Insert value] |

| 0.1 M NaOH, 60 °C | 72 h | [Insert value] | [Insert value] | [Insert value] |

| 3% H₂O₂, RT | 72 h | [Insert value] | [Insert value] | [Insert value] |

| 80 °C (Solid) | 7 days | [Insert value] | [Insert value] | [Insert value] |

| Photostability (ICH Q1B) | - | [Insert value] | [Insert value] | [Insert value] |

Conclusion and Future Directions

The systematic investigation of the solubility and stability of this compound, as outlined in this guide, will provide a robust dataset that is critical for its progression as a potential drug candidate. The experimental data will allow for a comprehensive risk assessment, inform the design of preclinical and clinical studies, and guide the development of a stable and bioavailable drug product. Any identified liabilities, such as poor solubility at physiological pH or significant degradation under specific stress conditions, will necessitate further investigation and potential mitigation strategies, such as salt formation, co-crystal screening, or the use of enabling formulations.

References

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.

- European Medicines Agency. (n.d.). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.

- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.

- PubChem. (n.d.). 3-(furan-2-yl)-1H-pyrazole.

- PubChem. (n.d.). 5-bromo-1H-pyrazole.

- FDA. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- SGS. (n.d.).

- European Medicines Agency. (2023).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- PubChem. (n.d.). 3-(furan-2-yl)-1H-pyrazol-5-amine.

- PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid.

- ChemSpider. (n.d.). Royal Society of Chemistry.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- European Medicines Agency. (2023).

- FDA. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

- The FDA Group. (2025).

- FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines.

- FDA. (2003).

- PubChem. (n.d.). 1H-pyrazol-5-yl)-3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile.

- Smolecule. (2024). 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole.

- Creative Biolabs. (2019). Solubility Assessment Service.

Sources

- 1. 3-(furan-2-yl)-1H-pyrazole | C7H6N2O | CID 818920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Searching | ChemSpider [chemspider.com]

- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole [smolecule.com]

- 8. 5-(3-BROMO-PHENYL)-1H-PYRAZOLE | 149739-65-1 [chemicalbook.com]

- 9. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol and Application Notes for the Purification of 5-Bromo-3-(furan-2-yl)-1H-pyrazole by Silica Gel Column Chromatography

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide to the purification of 5-Bromo-3-(furan-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The purification of such molecules is a critical step following synthesis to remove unreacted starting materials, byproducts, and other impurities. Standard silica gel column chromatography is the most common and effective method for this purpose.[3] This guide details the underlying principles, a step-by-step protocol from method development using Thin-Layer Chromatography (TLC) to execution on a flash or gravity column, and a troubleshooting guide. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to provide researchers with a robust and adaptable methodology.

Foundational Principles: Understanding the Chemistry of Separation

The successful purification of this compound hinges on understanding its molecular structure and how it interacts with the chromatographic environment.

1.1. Analyte Properties: this compound

The target molecule possesses several key features that dictate its chromatographic behavior:

-

Pyrazole Ring: This diazole ring is aromatic and contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp² hybridized nitrogen can act as a hydrogen bond acceptor. This imparts significant polarity.

-

Furan Ring: The furan moiety is an oxygen-containing aromatic heterocycle.[4] The oxygen atom's lone pairs contribute to the molecule's polarity and can engage in hydrogen bonding with the stationary phase.[5]

-

Bromine Atom: The bromine substituent increases the molecular weight and overall polarizability of the molecule. While not as influential as the heterocyclic rings, it contributes to the compound's retention characteristics.

Collectively, these features render this compound a moderately polar compound. Its purification strategy must therefore be tailored to separate it from potentially less polar (e.g., starting materials) or more polar (e.g., certain byproducts) impurities.

1.2. Chromatographic Principle: Normal-Phase Separation

This protocol utilizes normal-phase chromatography, which employs a polar stationary phase and a non-polar (or less polar) mobile phase.

-

Stationary Phase: Silica gel (SiO₂) is the standard choice.[6] Its surface is rich in silanol groups (Si-OH), making it highly polar and an excellent hydrogen bond donor. Polar compounds, like our target molecule, will adsorb more strongly to the silica surface.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used. The mobile phase flows through the column, competing with the analyte for binding sites on the stationary phase. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of the polar solvent), strongly adsorbed compounds can be progressively desorbed and eluted from the column.[6]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing the entire crude product to a column, a rapid and inexpensive TLC analysis must be performed to determine the optimal solvent system.[7][8] This is the most critical step for ensuring a successful separation. The goal is to find a solvent ratio that results in a retention factor (Rƒ) of 0.25-0.35 for the target compound, with good separation from all impurities.

Protocol for TLC Analysis:

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare solutions of the starting materials if available, to use as standards.

-

Spot the Plate: Using a capillary tube, spot the dissolved crude mixture and any standards onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[7]

-

Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low-polarity mixture and gradually increase the polarity.

-

Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent like potassium permanganate.[8]

-

Calculate Rƒ: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).

-

Optimize: Adjust the solvent ratio until the desired Rƒ and separation are achieved.

| Trial Solvent System (Hexane:Ethyl Acetate) | Observed Rƒ of Target Compound | Separation Quality & Notes |

| 9:1 | ~0.10 | Compound is too strongly adsorbed. Increase eluent polarity. |

| 7:3 | ~0.30 | Optimal. Good separation from a less polar spot (Rƒ ~0.6) and a baseline spot (Rƒ ~0.0). This system will be used for the column. |

| 5:5 | ~0.55 | Compound is eluting too quickly. Poor separation from impurities. Decrease eluent polarity. |

Detailed Protocol: Column Chromatography Purification

This protocol assumes a standard flash chromatography setup, but it can be adapted for gravity chromatography by adjusting fraction sizes and flow rate.

3.1. Materials and Reagents

-

Crude this compound mixture

-

Silica gel (flash chromatography grade, e.g., 230-400 mesh)[6]

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Chromatography column

-

Sand (acid-washed)

-

Collection tubes or flasks

-

TLC plates and chamber

-

Rotary evaporator

3.2. Step-by-Step Purification Workflow

Step 1: Column Packing (Slurry Method)

-

Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~0.5 cm).

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc). The amount of silica should be 50-100 times the mass of the crude product.

-

Pour the slurry into the column. Use positive pressure (air pump) or tap the column gently to ensure even packing and remove air bubbles.

-

Add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for compounds that may have limited solubility in the mobile phase and generally results in better resolution.[6]

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

-

Carefully add the mobile phase to the column. For the system developed above (7:3 Hexane:EtOAc giving an Rƒ of ~0.3), start the elution with a slightly less polar mixture (e.g., 8:2 Hexane:EtOAc) to ensure all non-polar impurities elute first.

-

Begin collecting fractions. The size of the fractions will depend on the column size (e.g., 10-20 mL for a medium-sized column).

-

Gradually increase the polarity of the mobile phase (a "gradient elution"). For example:

-

2 column volumes of 8:2 Hexane:EtOAc

-

5-7 column volumes of 7:3 Hexane:EtOAc (the target eluent)

-

2 column volumes of 5:5 Hexane:EtOAc (to flush out highly polar impurities)

-

-

Maintain a constant flow rate. In flash chromatography, this is achieved with positive air pressure.[6]

Step 4: Monitoring Fractions

-

Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

-

Identify the fractions containing the pure target compound (single spot at the correct Rƒ).

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

Step 5: Product Isolation

-

Remove the solvent from the combined pure fractions using a rotary evaporator.

-

Place the flask under high vacuum to remove any residual solvent.

-

Record the final mass of the pure this compound and calculate the yield.

-

Confirm the purity and identity of the final product using analytical techniques such as NMR, MS, and melting point.[9][10]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process.

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor or No Separation | 1. Inappropriate solvent system. 2. Column was packed improperly (air bubbles, cracks). 3. Column was overloaded with crude material. | 1. Re-develop the method using TLC. Try a shallower gradient or different solvent systems (e.g., Dichloromethane/Methanol).[6] 2. Repack the column carefully. 3. Use a larger column or less sample. |

| Product Elutes Too Quickly or Too Slowly | The polarity of the mobile phase is too high or too low, respectively. | Adjust the mobile phase composition based on the TLC Rƒ. Remember the ideal Rƒ is ~0.3. |

| Streaking or Tailing of Spots on TLC/Column | 1. Sample is too concentrated. 2. Compound is acidic/basic and interacting strongly with silica. 3. Impurities present. | 1. Dilute the sample for TLC. Use dry loading for the column. 2. Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). 3. This may be unavoidable for crude mixtures; focus on separating the target. |

| Cracked Silica Bed | The column ran dry, or a significant change in solvent polarity caused thermal stress. | Always keep the silica bed wet with solvent. Use gradual solvent gradients rather than abrupt changes. |

References

- Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences.

- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.

- Chen, X., et al. (2021). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry.

- Holzer, W. (2009).

- Chowdhary, A., et al. (2013). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. SciSpace.

- Smolecule. (2024). 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole. Smolecule.

- BenchChem. (n.d.). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. BenchChem Technical Support.

- University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.

- Scribd. (n.d.). Heterocyclic Compounds: Furan.

- Sloop, J. C., et al. (2019). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry.

Sources

- 1. scispace.com [scispace.com]

- 2. Buy 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Recrystallization of High-Purity 5-Bromo-3-(furan-2-yl)-1H-pyrazole

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective recrystallization of 5-Bromo-3-(furan-2-yl)-1H-pyrazole to achieve high purity. The protocols outlined below are designed to be robust and adaptable, addressing common challenges encountered during the purification of brominated heterocyclic compounds.

Introduction: The Critical Role of Purity in Drug Discovery

In the realm of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities can significantly impact the safety, efficacy, and stability of a drug product. This compound and its derivatives represent a class of heterocyclic compounds with considerable interest in medicinal chemistry due to their diverse biological activities.[1] Achieving a high degree of purity for this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

Recrystallization remains one of the most powerful and widely employed techniques for the purification of solid organic compounds. The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove byproducts, unreacted starting materials, and other contaminants, yielding a crystalline solid of high purity.

Understanding the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present.

Physicochemical Properties of this compound

While specific solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely characteristics based on analogous structures. Brominated pyrazole derivatives are typically colorless to pale yellow solids and exhibit solubility in a range of organic solvents.[2] The presence of the polar pyrazole and furan rings, along with the halogen atom, suggests that the molecule will have moderate polarity.

Common Impurities in Pyrazole Synthesis

The synthesis of pyrazoles, often achieved through methods like the Knorr pyrazole synthesis, can introduce several types of impurities.[3] These may include:

-

Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of isomeric pyrazole products.[3]

-

Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline byproducts.[3]

-

Colored Impurities: Side reactions involving the hydrazine starting material can produce colored byproducts, often imparting a yellow or reddish hue to the crude product.[3]

-

Unreacted Starting Materials: Residual starting materials from the synthesis will also need to be removed.

Strategic Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

-

Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., 0-5 °C) to maximize recovery.

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

-

Chemical Inertness: The solvent should not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Recommended Solvents and Solvent Systems

Based on the purification of similar pyrazole derivatives, the following solvents and solvent systems are recommended for the recrystallization of this compound:

| Solvent/Solvent System | Rationale |

| Ethanol or Methanol | Often effective for recrystallizing pyrazole derivatives.[4][5] Their polarity is suitable for dissolving the target compound at elevated temperatures. |

| Ethyl Acetate/Hexane | A common non-polar/polar solvent system used for the recrystallization of brominated heterocyclic compounds.[6] The ratio can be adjusted to achieve optimal solubility. |

| Acetone/Petroleum Ether | Another effective solvent pair for pyrazole purification, offering a good polarity gradient.[5] |

| Diluted Dimethylformamide (DMF) | Can be used for compounds with lower solubility in common organic solvents, followed by precipitation with the addition of water.[7] |

Detailed Recrystallization Protocols

The following protocols provide step-by-step guidance for performing single-solvent and two-solvent recrystallizations.

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent meets the criteria for effective purification.

Workflow for Single-Solvent Recrystallization

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes any insoluble materials.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Inducing Crystallization (Optional): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization

This method is employed when a single solvent does not provide the desired solubility profile.

Workflow for Two-Solvent Recrystallization

Caption: Workflow for two-solvent recrystallization.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which the compound is highly soluble, e.g., ethyl acetate or acetone) at room temperature or with gentle heating.

-

Addition of "Poor" Solvent: While stirring, add a "poor" solvent (a solvent in which the compound is sparingly soluble, e.g., hexane or petroleum ether) dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

-

Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Isolation of Crystals: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

-

Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause(s) | Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent.- Scratch the inside of the flask or add a seed crystal. |

| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly. | - Use a lower-boiling solvent.- Reheat the solution and allow it to cool more slowly. |

| Low Recovery | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use a different solvent or solvent system.- Ensure the filtration apparatus is pre-warmed. |

| Colored Crystals | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |

Conclusion

The successful recrystallization of this compound is a critical step in ensuring its suitability for further research and development. By carefully selecting the appropriate solvent and meticulously following the outlined protocols, researchers can achieve a high degree of purity. The principles and techniques described in these application notes provide a solid foundation for the purification of this and other related heterocyclic compounds.

References

- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.

- Gosavi, G., et al. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.

- MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.

- Google Patents. (n.d.). Method for purifying a bromine compound.

- Google Patents. (n.d.). Method for purifying pyrazoles.

- ResearchGate. (2001, January-February). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.

- PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Heterocyclic Letters. (2021, May-July). A convenient and scalable process for preparation of 2,5-dibromopyridine.

- ChemSynthesis. (2025, May 20). 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole.

- Fluorochem. (n.d.). 5-Bromo-3-(trifluoromethyl)-1H-pyrazole.

- Smolecule. (2024, August 15). 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole.

- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- Sigma-Aldrich. (n.d.). 5-bromo-3-(trifluoromethyl)-1H-pyrazole | 19968-16-2.

- European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- CymitQuimica. (n.d.). CAS 57097-81-1: 3-bromo-5-methyl-1H-pyrazole.

Sources

- 1. Buy 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole [smolecule.com]

- 2. CAS 57097-81-1: 3-bromo-5-methyl-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jetir.org [jetir.org]

- 5. jocpr.com [jocpr.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurjchem.com [eurjchem.com]

Application Notes and Protocols for 5-Bromo-3-(furan-2-yl)-1H-pyrazole in Medicinal Chemistry

Introduction: The Promise of Pyrazole-Furan Hybrid Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged structure," a core scaffold that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] From anti-inflammatory agents to anticancer therapies, the versatility of the pyrazole ring system allows for facile functionalization and the exploration of vast chemical space.[2][3] Similarly, the furan moiety is a common pharmacophore found in numerous natural products and synthetic drugs, often contributing to improved metabolic stability and target engagement.[4][5] The strategic combination of these two heterocyclic systems in the form of 5-Bromo-3-(furan-2-yl)-1H-pyrazole presents a compelling starting point for the development of novel therapeutic agents. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of chemical modifications through modern cross-coupling reactions to generate libraries of analogues for structure-activity relationship (SAR) studies.[1][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of this compound as a potential scaffold for anticancer and antimicrobial drug discovery. The protocols detailed herein are grounded in established chemical principles and biological assay methodologies, providing a robust framework for the exploration of this promising molecule.

PART 1: Synthesis and Derivatization

The synthesis of the core scaffold, this compound, can be approached through several established methods for pyrazole synthesis.[7] A plausible and efficient route involves the condensation of a β-diketone with hydrazine, followed by bromination.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the target compound, commencing with the Claisen condensation to form the 1-(furan-2-yl)butane-1,3-dione intermediate, followed by cyclization with hydrazine and subsequent bromination.

Step 1: Synthesis of 1-(furan-2-yl)butane-1,3-dione

-

Reagents and Materials:

-

2-Acetylfuran

-

Ethyl acetate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of 2-acetylfuran and ethyl acetate in anhydrous diethyl ether dropwise to the stirred sodium ethoxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the base and precipitate the product.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(furan-2-yl)butane-1,3-dione.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole and subsequent bromination

-

Reagents and Materials:

-

1-(furan-2-yl)butane-1,3-dione (from Step 1)

-

Hydrazine hydrate

-

Ethanol or acetic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Standard laboratory glassware

-

-

Procedure:

-